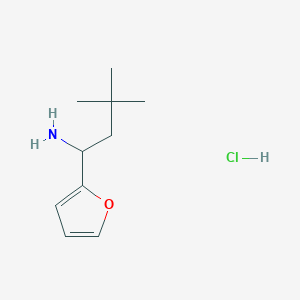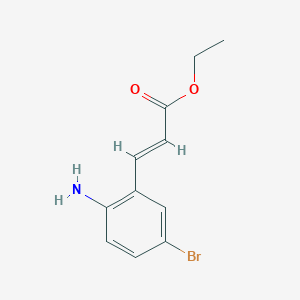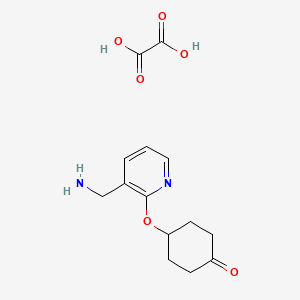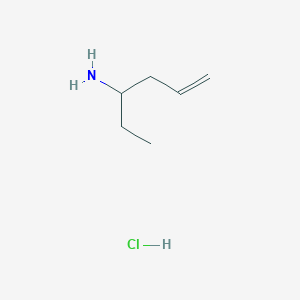![molecular formula C9H8BrN3O2 B1446908 3-Bromo-7-carboxilato de etilo [1,2,4]triazolo[4,3-a]piridina CAS No. 1416241-64-9](/img/structure/B1446908.png)
3-Bromo-7-carboxilato de etilo [1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente antifúngico y antibacteriano
Se ha demostrado que el anillo triazolopiridínico, que es un fragmento estructural presente en este compuesto, tiene actividad antifúngica y antibacteriana . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos.
Agente neuroprotector
Se ha demostrado que las triazolopiridinas tienen propiedades neuroprotectoras . Esto sugiere que este compuesto podría usarse potencialmente en el tratamiento de trastornos neurológicos.
Agente herbicida
También se ha descubierto que las triazolopiridinas tienen propiedades herbicidas . Por lo tanto, este compuesto podría usarse en el desarrollo de nuevos herbicidas.
Agente antihipertensivo
El andamiaje [1,2,4]triazolo[4,3-a]quinolina, que es similar a la estructura de este compuesto, se ha utilizado en el diseño de inhibidores de la aldosterona sintasa potentes y selectivos con actividad antihipertensiva .
Agente antitumoral
Este compuesto podría usarse potencialmente en el desarrollo de agentes antitumorales. Por ejemplo, las [1,2,4]triazolo[4,3-a]quinolinas con sustituyentes 1,3,4-oxadiazol se han desarrollado como nuevos agentes antitumorales con actividad de diferenciación in vitro contra líneas celulares de cáncer de neuroblastoma .
Agente antiinflamatorio
Se ha descubierto que las triazolopiridinas tienen propiedades antiinflamatorias . Esto sugiere que este compuesto podría usarse en el desarrollo de nuevos fármacos antiinflamatorios.
Agente anticonvulsivo
Se ha descubierto que las triazolopiridinas tienen propiedades anticonvulsivas . Esto sugiere que este compuesto podría usarse en el desarrollo de nuevos fármacos anticonvulsivos.
Tratamiento de trastornos cardiovasculares
La 1,2,4-triazolo[1,5-a]piridina, que es similar a la estructura de este compuesto, se ha utilizado en el tratamiento de trastornos cardiovasculares .
Mecanismo De Acción
Target of Action
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a complex compound with a broad spectrum of biological activities. Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation, survival, and immune response .
Biochemical Pathways
The synthesis of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in cell signaling and protein degradation pathways . The interaction between Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity and subsequent modulation of biochemical pathways.
Cellular Effects
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In normal cells, the compound has been shown to modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes through hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can influence the activity of key metabolic enzymes, resulting in changes in the levels of metabolites involved in energy production, lipid metabolism, and nucleotide synthesis .
Transport and Distribution
The transport and distribution of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate within these compartments can influence its activity and function, leading to targeted effects on cellular processes.
Subcellular Localization
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate exhibits specific subcellular localization, which is critical for its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These subcellular localization patterns highlight the importance of spatial regulation in the biochemical and cellular effects of this compound.
Propiedades
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKXYABKNGJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















